3-Bromo-5-(3,3-difluoro-azetidin-1-ylmethyl)-pyridine
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Overview
Description
3-Bromo-5-(3,3-difluoro-azetidin-1-ylmethyl)-pyridine is a synthetic organic compound that belongs to the class of bromopyridines This compound is characterized by the presence of a bromine atom at the 3-position and a 3,3-difluoro-azetidin-1-ylmethyl group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(3,3-difluoro-azetidin-1-ylmethyl)-pyridine typically involves multi-step organic reactions One possible synthetic route could start with the bromination of a pyridine derivative to introduce the bromine atom at the 3-position
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(3,3-difluoro-azetidin-1-ylmethyl)-pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The pyridine ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield a variety of substituted pyridines, while oxidation and reduction reactions could modify the functional groups present on the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a lead compound in drug discovery.
Industry: Use in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3,3-difluoro-azetidin-1-ylmethyl)-pyridine would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(azetidin-1-ylmethyl)-pyridine: Lacks the difluoro substitution.
3-Bromo-5-(3,3-difluoro-pyrrolidin-1-ylmethyl)-pyridine: Contains a pyrrolidine ring instead of an azetidine ring.
Uniqueness
The presence of the 3,3-difluoro-azetidin-1-ylmethyl group in 3-Bromo-5-(3,3-difluoro-azetidin-1-ylmethyl)-pyridine imparts unique chemical properties, such as increased stability and potential for specific interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
3-bromo-5-[(3,3-difluoroazetidin-1-yl)methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2N2/c10-8-1-7(2-13-3-8)4-14-5-9(11,12)6-14/h1-3H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIQPAOHJAYQGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CN=C2)Br)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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